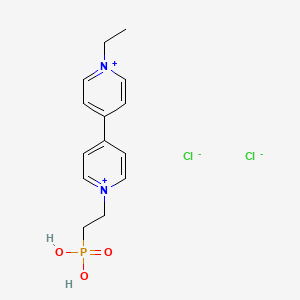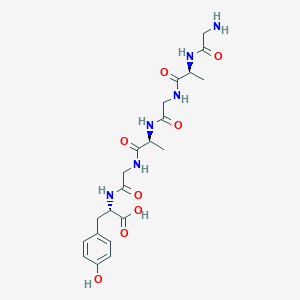
5-Hexyl-3-phenyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-3-phenyl-1,2-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is characterized by a hexyl group at the 5-position and a phenyl group at the 3-position of the oxazole ring. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-3-phenyl-1,2-oxazole can be achieved through various methods. One common approach is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes . This method allows for the preparation of 4,5-disubstituted oxazoles in high yields. Another method involves the use of palladium-catalyzed direct arylation of oxazoles, which provides high regioselectivity at both C-5 and C-2 positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of task-specific phosphine ligands and polar solvents can enhance the efficiency of the palladium-catalyzed arylation process . Additionally, the use of ionic liquids as solvents can improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-3-phenyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.
Reduction: Reduction of the oxazole ring can lead to the formation of oxazolines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Oxazolines.
Substitution: Various substituted oxazoles depending on the reagents used.
Scientific Research Applications
5-Hexyl-3-phenyl-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Hexyl-3-phenyl-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-phenyl-1,2-oxazole: Similar structure but with a methyl group instead of a hexyl group.
5-Ethyl-3-phenyl-1,2-oxazole: Similar structure but with an ethyl group instead of a hexyl group.
5-Propyl-3-phenyl-1,2-oxazole: Similar structure but with a propyl group instead of a hexyl group.
Uniqueness
5-Hexyl-3-phenyl-1,2-oxazole is unique due to its longer alkyl chain (hexyl group), which can influence its lipophilicity and biological activity. The presence of the hexyl group may enhance its ability to interact with hydrophobic regions of biological targets, potentially leading to improved efficacy in certain applications .
Properties
CAS No. |
253270-21-2 |
|---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
5-hexyl-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C15H19NO/c1-2-3-4-8-11-14-12-15(16-17-14)13-9-6-5-7-10-13/h5-7,9-10,12H,2-4,8,11H2,1H3 |
InChI Key |
HBUDBELCFXDKSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


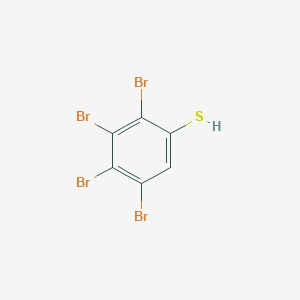
![Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl-](/img/structure/B14244216.png)
![N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine](/img/structure/B14244224.png)

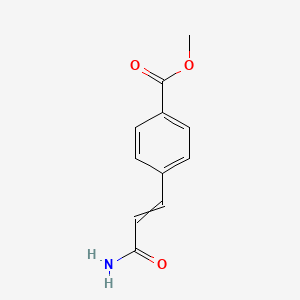
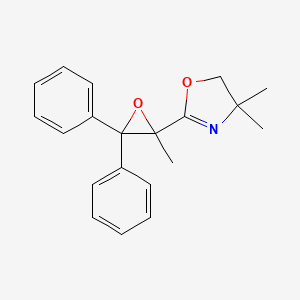

![4-(2,5-Diazabicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14244256.png)
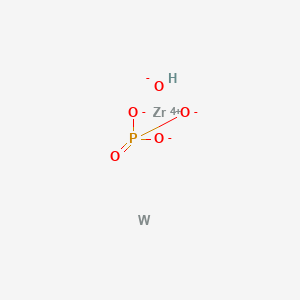
![phenyl-[2-(2-phenylphenyl)phenyl]methanone](/img/structure/B14244263.png)

![2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]-](/img/structure/B14244285.png)
